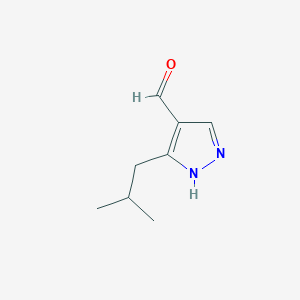
8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinolone class. This class is well known for its broad-spectrum antimicrobial activities. The specific structural elements and the presence of substituents such as chloro and fluoro groups enhance its bioactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic synthesis. The key steps may include:
Formation of Quinolone Core: : Starting with a suitable aniline derivative, cyclization can be induced using a reagent like phosphorous oxychloride to yield the quinolone core.
Introduction of Fluorocyclopropyl Group: : A specific fluorocyclopropyl derivative, which is pre-synthesized, is coupled to the quinolone core using strong bases or coupling agents under controlled temperatures.
Substitution Reactions: : Chloro and fluoro groups are introduced via halogenation reactions using reagents such as thionyl chloride for chlorination and selective fluorinating agents like diethylaminosulfur trifluoride for fluorination.
Industrial Production Methods
Industrial production emphasizes scalability and cost-effectiveness, with attention to yield optimization and reagent recovery. Continuous flow chemistry and catalytic processes are often employed to minimize waste and enhance reaction efficiency.
化学反应分析
8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes a variety of chemical reactions:
Oxidation and Reduction: : It can participate in oxidation reactions in the presence of strong oxidizing agents, resulting in the formation of carboxylic acid derivatives. Reduction reactions, often with hydride donors, can yield hydroquinolone derivatives.
Substitution Reactions: : Substitution at the chloro and fluoro positions can be achieved using nucleophilic reagents under basic conditions to form new derivatives.
Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, breaking down into simpler fragments.
科学研究应用
Chemistry
This compound serves as a key intermediate in synthetic organic chemistry, aiding the development of new antimicrobial agents.
Biology and Medicine
The structural framework and substituents confer potent antimicrobial properties, making it a candidate for studying new antibiotics or therapeutic agents for bacterial infections.
Industry
In industry, its robust chemical nature and stability are advantageous for developing materials with specialized functions, such as coatings and polymers resistant to microbial growth.
作用机制
The antimicrobial activity of 8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death.
相似化合物的比较
8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique combination of substituents and resulting properties:
Ciprofloxacin: : Another quinolone, it has similar antimicrobial activity but differs in substituent groups, affecting its spectrum of activity and potency.
Levofloxacin: : Known for its high bioavailability and fewer side effects, levofloxacin shares structural similarities but differs in stereochemistry and specific substituents.
This unique compound’s combination of chloro, fluoro, and cyclopropyl groups gives it a distinct edge in antimicrobial research and applications.
属性
IUPAC Name |
8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNVUCYYHOBXLB-POYBYMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440139 |
Source


|
| Record name | 8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127199-27-3 |
Source


|
| Record name | 8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol](/img/structure/B170678.png)
![[4-(Methylthio)phenoxy]acetic acid](/img/structure/B170679.png)



![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)
![1,3,8-Triazaspiro[4.5]dec-3-en-2-one, 4-(cyclohexylamino)-1-phenyl-8-(phenylmethyl)-](/img/structure/B170715.png)
![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)





